molecular formula C21H22N2O3 B2956610 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421528-02-0

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2956610
CAS No.: 1421528-02-0
M. Wt: 350.418
InChI Key: CQLLTBOKYZMKSP-UHFFFAOYSA-N
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Description

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.418 g/mol. This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities .

Preparation Methods

The synthesis of 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond between 2-phenylbutanoic acid and an appropriate amine derivative.

    Alkyne Formation:

    Final Coupling: The final step involves the coupling of the alkyne intermediate with a benzamide derivative to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide moiety can be replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs with antibacterial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide can be compared with other similar benzamide derivatives, such as:

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity against various bacteria.

    2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.

    3-acetoxy-2-methylbenzamide: Also known for its antioxidant and antibacterial properties.

Properties

IUPAC Name

2-[4-(2-phenylbutanoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLLTBOKYZMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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